Decahydronaphthalene-1-carboxylic acid
Description
Historical Perspectives in Decalin Carboxylic Acid Chemistry
The study of decahydronaphthalene-1-carboxylic acid is built upon a rich history of research into the synthesis of polycyclic systems and the stereochemistry of their derivatives. Early investigations laid the groundwork for understanding the complex three-dimensional nature of these molecules and for developing methods to construct them.
The synthesis of carboxylic acids on polycyclic frameworks has evolved significantly over time. Early and general methods for creating carboxylic acids often involved the oxidation of primary alcohols or aldehydes and the hydrolysis of nitriles or esters. britannica.com These foundational reactions provided pathways to introduce the carboxyl group, though their application to complex polycyclic systems required careful consideration of reagent compatibility and stereocontrol.
More advanced strategies were later developed, offering greater control and applicability. The Koch synthesis, for example, provided a method for the carboxylation of alkenes or alcohols using carbon monoxide and strong acids. rsc.org Another significant advancement was the carboxylation of organometallic intermediates, such as Grignard reagents, by reacting them with carbon dioxide. This method proved to be a versatile tool for creating C-C bonds and introducing the carboxylic acid functionality onto complex scaffolds. The Diels-Alder reaction, discovered in 1928, became a cornerstone for the construction of the decalin ring system itself, often serving as a key step in the total synthesis of natural products containing this motif. rsc.org These evolving synthetic tools have been crucial in accessing specific isomers of decahydronaphthalene (B1670005) carboxylic acids and related complex molecules.
The theoretical and practical understanding of the decahydronaphthalene (decalin) ring system itself was a critical precursor to the study of its derivatives. Based on his strain theory, Baeyer's early models of cyclohexane (B81311) rings were planar, which only allowed for a cis-fused decalin structure. libretexts.org Later, the Sachse-Mohr concept of non-planar, strain-free chair conformations for cyclohexane rings correctly predicted the existence of two decalin isomers: cis-decalin and trans-decalin. libretexts.org This theoretical prediction was experimentally confirmed by W. Hückel in 1925, who successfully synthesized and separated the two isomers. libretexts.org
These early studies established that the two isomers could not be interconverted without breaking a covalent bond, meaning they were configurational isomers. dalalinstitute.com It was determined that trans-decalin is more stable than its cis-counterpart due to fewer steric interactions. libretexts.orgwikipedia.org This foundational work on the stereochemistry of the parent decalin framework was essential for interpreting the properties and reactions of its substituted derivatives, including the carboxylic acids. google.com
Structural Framework and Nomenclature Conventions for this compound
The structure and naming of this compound are governed by the principles of bicyclic stereochemistry and IUPAC nomenclature rules, which provide a systematic way to describe its complex three-dimensional arrangements.
Decahydronaphthalene, also known as decalin or bicyclo[4.4.0]decane, consists of two fused six-membered cyclohexane rings sharing an adjacent pair of carbon atoms. dalalinstitute.comwikipedia.org The stereochemistry of this system is primarily defined by the relative orientation of the two rings at the ring junction.
Cis-Trans Isomerism: The fusion of the two rings can result in two distinct diastereomers. wikipedia.org
In trans-decalin , the hydrogen atoms on the two shared "bridgehead" carbons are on opposite sides of the ring system. This configuration locks the molecule into a relatively rigid conformation where both rings are in the chair form. libretexts.orgmasterorganicchemistry.com
In cis-decalin , the bridgehead hydrogens are on the same side of the molecule. This isomer is more flexible and can undergo a conformational "ring flip," interconverting between two enantiomeric chair-chair conformations. masterorganicchemistry.comchemistnotes.com
When a carboxylic acid group is substituted at the C-1 position, additional stereocenters are introduced. The stereochemistry of the final molecule is determined by a combination of the ring fusion (cis or trans) and the configuration at the carbon atom bearing the carboxyl group.
According to IUPAC nomenclature, the parent bicyclic alkane is named bicyclo[4.4.0]decane. dalalinstitute.com However, the common name decahydronaphthalene is more frequently used and is accepted by IUPAC. wikipedia.org When a carboxylic acid group is attached to the ring system, the suffix "-carboxylic acid" is added to the name of the parent cycloalkane. libretexts.org Therefore, the systematic name for the compound is This compound . nih.gov
To unambiguously describe a specific isomer, stereochemical descriptors are essential. These prefixes, written in parentheses at the beginning of the name, define the relative or absolute configuration of all stereocenters.
Ring Junction: The stereochemistry of the ring fusion is indicated by cis or trans.
Absolute Configuration: The Cahn-Ingold-Prelog (CIP) priority system is used to assign an absolute configuration (R or S) to each chiral center, including the bridgehead carbons and the C-1 carbon.
For example, a specific isomer might be named (1R,4aS,8aR)-decahydronaphthalene-1-carboxylic acid. Here, the numbers refer to the positions on the naphthalene (B1677914) ring system, and the letters specify the stereochemical configuration at each of those positions.
Interactive Table: Stereochemical Features of Decalin Isomers
| Isomer | Bridgehead Hydrogens | Conformational Flexibility | Relative Stability |
| cis-Decalin | Same side | Flexible (can ring-flip) | Less stable |
| trans-Decalin | Opposite sides | Rigid (conformationally locked) | More stable |
Interactive Table: Key IUPAC Nomenclature Components
| Component | Description | Example |
| Parent Name | Indicates the bicyclic ring system. | decahydronaphthalene |
| Suffix | Indicates the principal functional group. | -carboxylic acid |
| Locant | Specifies the position of the functional group. | 1- |
| Stereodescriptors | Defines the 3D arrangement of atoms. | (cis, trans, R/S) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYJAHYIPOXSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347237 | |
| Record name | Decahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7384-42-1 | |
| Record name | Decahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | decahydronaphthalene-1-carboxylic acid | |
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Advanced Synthetic Methodologies for Decahydronaphthalene 1 Carboxylic Acid
Total Synthesis Approaches to Decahydronaphthalene-1-carboxylic Acid Scaffolds
The construction of the decalin core is a central challenge in the total synthesis of many complex natural products. whiterose.ac.uk Synthetic strategies are broadly classified into two types based on the disconnection of the target molecule. rsc.org Type I disconnections involve the initial formation of one cyclohexane (B81311) ring, followed by the subsequent construction of the second ring. rsc.org In contrast, Type II disconnections achieve the simultaneous formation of both rings in a single strategic step, often through powerful cycloaddition reactions. rsc.org
Multistep Synthetic Routes and Strategic Disconnections in Decalin Core Construction
Retrosynthetic analysis is a cornerstone of planning the synthesis of complex molecules like this compound. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.in Strategic bond disconnections are those that lead to a significant simplification of the molecular structure. bham.ac.uk
For decalin systems, key structural motifs, known as retrons, suggest specific disconnections. A cyclohexene (B86901) ring, for instance, is a retron for the powerful Diels-Alder reaction, a Type II disconnection that forms two carbon-carbon bonds and up to four stereocenters in a single step. rsc.orglkouniv.ac.in The choice of disconnection is guided by factors such as the potential for stereocontrol and the availability of the resulting precursor fragments. bham.ac.uk In polycyclic systems, a disconnection at a branch-point can dramatically simplify the synthetic problem. bham.ac.uk
Key Carbon-Carbon Bond Forming Reactions in Decalin Ring Formation
The formation of the bicyclic decalin structure relies on a toolkit of robust and stereoselective carbon-carbon bond-forming reactions. libretexts.org These reactions are employed to construct the six-membered rings that constitute the core of the molecule.
Intermolecular and Intramolecular Diels-Alder Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful methods for constructing six-membered rings and is frequently used in decalin synthesis. cdnsciencepub.comsigmaaldrich.comnih.gov This reaction can form two new carbon-carbon bonds and set up to four stereocenters with high stereoselectivity. cdnsciencepub.comrsc.org
Intermolecular Diels-Alder Reaction: This variant involves the reaction of two separate molecules, a diene and a dienophile. It is a convergent approach to building the decalin core. For example, Lewis acid-catalyzed Diels-Alder cycloaddition of 2-carbomethoxy-2-cyclohexenone with substituted 1,3-dienes has been used to prepare cis-decalins. cdnsciencepub.com
Intramolecular Diels-Alder (IMDA) Reaction: The IMDA reaction, where the diene and dienophile are part of the same molecule, is an exceptionally powerful strategy for the efficient construction of complex decalin systems found in natural products. rsc.orgnih.govnih.gov This approach is often highly stereoselective, with the geometry of the connecting chain influencing the stereochemical outcome of the cyclization. researchgate.netnih.gov
The table below summarizes representative examples of Diels-Alder reactions in decalin synthesis.
| Diene | Dienophile | Reaction Type | Key Features | Product | Reference |
| Substituted Nazarov Reagents | 2-Carbomethoxy-2-cyclohexenone | Intermolecular | Base-catalyzed; highly stereoselective synthesis of cis,cis- or cis,trans-decalins. | Substituted cis-decalins | cdnsciencepub.com |
| Triene with Chiral Auxiliary | (Self) | Intramolecular (IMDA) | Auxiliary-controlled using Me2AlCl; proceeds via an endo-axial transition state to give a single diastereomer. | trans-Decalin | rsc.orgnih.gov |
| Styrene-yne Precursor | (Self) | Intramolecular Dehydro-Diels-Alder (DDA) | Solvent choice determines selective formation of arylnaphthalene or aryldihydronaphthalene lactones. | Arylnaphthalene Lactones | nih.gov |
Michael Additions and Annulation Reactions (e.g., Robinson Annulation Derivatives)
Annulation reactions, which build a new ring onto an existing one, are fundamental to decalin synthesis. The Robinson annulation is a classic and widely used method for creating a six-membered ring. wikipedia.org It consists of a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation to close the ring. wikipedia.orgmasterorganicchemistry.com This powerful sequence forms three new carbon-carbon bonds and is a key method for constructing fused ring systems, famously used in the synthesis of steroids and the Wieland-Miescher ketone. wikipedia.org
Variations and related strategies include sequential double Michael additions, also known as Michael-Michael Ring Closure (MIMIRC), where a dienolate undergoes two consecutive Michael additions to form the bicyclic system. researchgate.netacs.org This approach has been successfully applied to the asymmetric synthesis of highly functionalized cis-decalin cores. acs.org
The following table presents examples of these annulation strategies.
| Nucleophile/Enolate Source | Michael Acceptor | Reaction Type | Key Features | Product | Reference |
| Ketone Enolate | Methyl Vinyl Ketone | Robinson Annulation | Base-catalyzed Michael addition followed by intramolecular aldol condensation. | α,β-Unsaturated Ketone in a new six-membered ring | wikipedia.orgmasterorganicchemistry.com |
| Cyclohexanone Enolate | Methyl Acrylate | Michael-Michael Ring Closure (MIMIRC) | Cascade reaction forming decalin derivatives with four new stereogenic centers. | Poly-substituted Decalin | researchgate.net |
| Cross-conjugated Dienolate | α,β-Unsaturated Ester | Asymmetric Double Michael Reaction | Highly facial- and stereoselective, affording a single diastereomer out of eight possibilities. | Highly functionalized cis-decalin precursor | acs.org |
Cross Metathesis Reactions in Stereocenter Installation
Olefin metathesis, particularly catalyzed by ruthenium complexes like the Grubbs catalyst, is a versatile tool in organic synthesis. organic-chemistry.org While ring-closing metathesis (RCM) is directly used for ring formation, cross-metathesis (CM) serves as a powerful method to construct complex acyclic precursors that can then be cyclized to form the decalin core. whiterose.ac.ukbeilstein-journals.org
Cross-metathesis involves the reaction between two different olefins to form new olefinic products. organic-chemistry.org In the context of decalin synthesis, CM can be used to elaborate side chains or to assemble the carbon skeleton required for a subsequent ring-closing reaction. For example, a synthetic route might involve a cross-metathesis reaction to create a diene- or triene-containing substrate, which then undergoes an intramolecular Diels-Alder reaction or an RCM reaction to form the bicyclic decalin system. whiterose.ac.uknih.gov This strategy allows for the precise installation of functional groups and stereocenters in the precursor before the key cyclization step. whiterose.ac.ukfrontiersin.org
| Olefin 1 | Olefin 2 | Catalyst | Application in Decalin Synthesis | Reference |
| 2° Allylic Alcohols | Alkyl Acrylates | Grubbs' 2nd Gen. Catalyst | Synthesis of γ-keto-α,β-unsaturated esters, which are key precursors for annulation reactions. | nih.gov |
| Allyltrimethylsilane | Cyclohexenone | TiCl4 (for initial addition) | Forms a precursor for a subsequent aldol reaction and ring-closing metathesis to yield the decalinone. | whiterose.ac.uk |
Enantioselective and Diastereoselective Synthesis of this compound
Given the multiple stereocenters in the decalin framework, controlling the stereochemical outcome of the synthesis is of paramount importance. The spatial arrangement of substituents and the fusion of the two rings (cis or trans) define the molecule's three-dimensional shape and biological function. libretexts.orgmasterorganicchemistry.com
Diastereoselectivity refers to the preferential formation of one diastereomer over others. In decalin synthesis, this is most critically observed in the stereochemistry of the ring junction. The trans-decalin isomer is generally more thermodynamically stable than the cis-isomer. libretexts.org However, many synthetic methods, particularly the Diels-Alder reaction, proceed through a syn-addition pathway that leads kinetically to the cis-fused product. cdnsciencepub.comnih.gov Other reactions, like certain annulations or cyclizations under thermodynamic control, can favor the trans isomer.
Enantioselectivity , the selective formation of one enantiomer over its mirror image, is achieved by introducing a source of chirality into the reaction. This can be accomplished through several strategies:
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the key transformation, the auxiliary is removed. This approach has been successfully used in asymmetric intramolecular Diels-Alder reactions to produce trans-decalin-derived carboxylic acids. nih.govresearchgate.net
Chiral Catalysts: A small amount of a chiral catalyst is used to generate a chiral product. This includes organocatalysis (e.g., using proline derivatives in Robinson annulations) and transition-metal catalysis (e.g., using chiral ligands on a metal center). wikipedia.orgnih.gov An enantioselective synthesis of cis-decalins has been achieved using organocatalysis with sulfonyl Nazarov reagents. nih.gov
The table below highlights methods used to achieve stereocontrol in decalin synthesis.
| Reaction | Strategy | Catalyst/Auxiliary | Key Outcome | Reference |
| Intramolecular Diels-Alder | Chiral Auxiliary | Davies' SuperQuat Auxiliary | Asymmetric synthesis of trans-decalin-derived carboxylic acid. | researchgate.net |
| Robinson Annulation | Organocatalysis | Proline | Enantiopure synthesis of the Wieland-Miescher ketone, a key steroid precursor. | wikipedia.org |
| Double Michael Reaction | Organocatalysis | Jørgensen's Catalyst | Enantioselective synthesis of cis-decalin systems from sulfonyl Nazarov reagents and enals. | nih.gov |
| Norrish–Yang Photocyclization | Substrate Control | N/A (light-induced) | Diastereoselective synthesis of trans-decalin-based spirocarbocycles. | nih.govacs.org |
Chiral Auxiliary-Mediated Approaches in Decalin Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The formation of the decahydronaphthalene (B1670005) framework is often achieved through an intramolecular Diels-Alder (IMDA) reaction, where the facial selectivity of the cycloaddition is controlled by a covalently attached chiral auxiliary.
The oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most reliable and widely used chiral auxiliaries for a variety of asymmetric transformations, including Diels-Alder reactions. diva-portal.org These auxiliaries are typically derived from readily available chiral amino alcohols. wikipedia.org In the context of this compound synthesis, an Evans oxazolidinone can be attached to a triene precursor to direct the stereochemical course of an intramolecular [4+2] cycloaddition.
The stereochemical outcome is rationalized by a model in which the Lewis acid-chelated N-acyloxazolidinone adopts a conformation that minimizes steric interactions between the auxiliary's substituent and the dienophile. This conformational preference effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition. For instance, in the synthesis of a trans-decalin framework, the use of a phenylalanine-derived Evans auxiliary in an intramolecular Diels-Alder reaction has been explored. However, challenges can arise during the subsequent removal of the auxiliary. organic-chemistry.org
| Auxiliary | Key Reaction | Diastereoselectivity | Reference |
| Phenylalanine-derived Evans Oxazolidinone | Intramolecular Diels-Alder | High (inferred) | organic-chemistry.org |
This table presents inferred data based on the general effectiveness of Evans auxiliaries in similar transformations.
To address some of the limitations of classical Evans auxiliaries, the SuperQuat family of chiral auxiliaries was developed. These auxiliaries feature a gem-dimethyl substitution at the C5 position of the oxazolidinone ring, which offers superior diastereofacial selectivity and facilitates auxiliary cleavage. harvard.edu
A successful application of this methodology is seen in the synthesis of a trans-decalin-derived carboxylic acid, a key intermediate for complex natural products. The synthesis employed an asymmetric intramolecular Diels-Alder reaction featuring a SuperQuat auxiliary. The bicyclic ring system was established with high stereocontrol, and the auxiliary was subsequently removed under mild conditions. organic-chemistry.org
| Auxiliary | Substrate | Key Reaction | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Davies' SuperQuat | Triene Precursor | Intramolecular Diels-Alder | High (endo favored) | Good | organic-chemistry.org |
This interactive table summarizes the application of SuperQuat auxiliaries in decalin synthesis.
Camphor (B46023) and its derivatives are valuable chiral pool starting materials for the synthesis of a variety of chiral auxiliaries due to their rigid bicyclic structure. iupac.org Oppolzer's camphorsultam is a prominent example and has been effectively used to control stereochemistry in Diels-Alder reactions. wikipedia.org
In the synthesis of decalin ring systems, N-enoyl derivatives of camphorsultam can be employed as dienophiles in intramolecular Diels-Alder reactions. The rigid camphor skeleton provides a well-defined chiral environment, leading to high levels of asymmetric induction. The stereochemical outcome is dictated by the chelation of a Lewis acid to the carbonyl and sulfonyl oxygen atoms, which forces the dienophile to adopt a conformation that exposes one face to the diene. This methodology has been successfully applied to the synthesis of trans-fused decalin adducts with excellent diastereoselectivity. princeton.edu
| Auxiliary | Key Reaction | Diastereoselectivity | Reference |
| Camphorsultam | Intramolecular Diels-Alder | >95% d.e. | harvard.edu |
This table highlights the high diastereoselectivity achieved with camphor-derived auxiliaries.
Chiral amino alcohols, beyond their use in the synthesis of oxazolidinone and camphor-derived auxiliaries, can themselves serve as chiral directing groups. For example, phenylglycinol-derived carboxylic amides have been utilized as internal chiral auxiliaries in intramolecular Diels-Alder reactions. princeton.edu The stereochemical rationale involves chelation of a metal to the alcohol and amide carbonyl, forcing the diene to approach from the less sterically hindered face of the dienophile. princeton.edu While this approach has shown promise in constructing cyclic systems, specific applications to the synthesis of this compound are less documented in the reviewed literature.
| Auxiliary | Key Reaction | Diastereoselectivity | Reference |
| Phenylglycinol-derived amide | Intramolecular Diels-Alder | 88:12 d.r. | princeton.edu |
This table shows the diastereoselectivity obtained with a phenylglycinol-derived auxiliary in a relevant cycloaddition.
A crucial step in any chiral auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired product, ideally with the possibility of recovering the auxiliary for reuse.
For Evans oxazolidinones, a common cleavage method involves hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂). colab.ws This method is generally effective for cleaving the exocyclic amide bond to yield the carboxylic acid. However, this reaction can be accompanied by the evolution of oxygen, which poses a safety risk, and in some cases, competing attack at the endocyclic carbonyl of the oxazolidinone ring can occur, leading to undesired side products. organic-chemistry.orgcolab.ws
In contrast, the cleavage of SuperQuat auxiliaries is often more facile due to the steric hindrance provided by the gem-dimethyl group, which disfavors nucleophilic attack at the endocyclic carbonyl. harvard.edu Methanolysis has been shown to be an effective method for the removal of SuperQuat auxiliaries in decalin systems. organic-chemistry.org
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis offers an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. The intramolecular Diels-Alder reaction to form the decalin core of this compound can be rendered asymmetric through the use of chiral catalysts.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral secondary amines, such as imidazolidinones, can catalyze intramolecular Diels-Alder reactions via the formation of a chiral iminium ion from a trienal substrate. This iminium ion activation lowers the LUMO of the dienophile, accelerating the cycloaddition and allowing the catalyst to control the facial selectivity. This methodology has been successfully applied to the enantioselective construction of decalin ring systems with excellent levels of enantiocontrol. acs.orgnih.gov
Chiral Lewis acids can also catalyze intramolecular Diels-Alder reactions with high enantioselectivity. nih.gov Ruthenium-based Lewis acid catalysts, for example, have been shown to efficiently catalyze these reactions under mild conditions, affording the endo cycloaddition products in high yields and with high diastereo- and enantioselectivities. nih.gov The chiral ligand on the metal center creates a chiral environment that directs the approach of the diene to the dienophile.
| Catalyst Type | Key Reaction | Enantioselectivity | Reference |
| Chiral Imidazolidinone (Organocatalyst) | Intramolecular Diels-Alder | High e.e. | acs.orgnih.gov |
| Chiral Ruthenium Lewis Acid | Intramolecular Diels-Alder | High e.e. | nih.gov |
This interactive table summarizes the application of asymmetric catalysis in the synthesis of decalin systems.
Control of Relative Stereochemistry During Decalin Ring Closure
The synthesis of this compound, a compound with a decalin core, presents significant stereochemical challenges due to the fused bicyclic ring system. The decalin system can exist as two diastereomers, cis-decalin and trans-decalin, which are not interconvertible without breaking covalent bonds. The control of the relative stereochemistry at the ring junction and at other stereocenters is a critical aspect of its synthesis. Methodologies such as the Diels-Alder reaction and Robinson annulation are pivotal in establishing the desired stereochemistry of the decalin framework.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the decalin skeleton with a high degree of stereocontrol. The stereochemistry of the starting diene and dienophile is directly translated to the product, allowing for the predictable formation of specific isomers. For instance, an intramolecular Diels-Alder (IMDA) reaction can be employed to create the fused ring system with defined stereochemistry. The choice of catalyst, often a Lewis acid, can influence the endo/exo selectivity of the cycloaddition, further dictating the relative stereochemistry of the resulting adduct.
The Robinson annulation is another cornerstone in the synthesis of substituted decalins. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. The stereochemical outcome of the Robinson annulation can be influenced by the reaction conditions. For example, the use of specific bases or catalysts can direct the cyclization to favor either the cis or trans fused decalin product. The stereochemistry of the initial Michael adduct plays a crucial role in determining the final stereochemistry of the annulated ring. acs.org
Recent synthetic strategies have focused on developing highly stereoselective methods for constructing complex decalin systems. rsc.org These approaches often involve innovative cyclization reactions, including nucleophilic and anionic cyclizations, as well as cation- or radical-induced polyene cyclizations. whiterose.ac.uk For example, a highly stereoselective synthesis of cis,cis-decalins has been achieved through a base-catalyzed [2+4] cycloaddition of substituted Nazarov reagents with 2-carbomethoxy-2-cyclohexenone. cdnsciencepub.com The stereocontrol in these reactions is often governed by minimizing steric interactions in the transition state and by secondary orbital interactions. cdnsciencepub.com
Table 1: Methodologies for Stereocontrolled Decalin Synthesis
| Reaction Type | Key Features | Stereochemical Control |
| Diels-Alder Reaction | [4+2] cycloaddition | High stereospecificity based on starting materials; endo/exo selectivity influenced by catalysts. |
| Robinson Annulation | Michael addition followed by intramolecular aldol condensation | Stereochemistry influenced by reaction conditions (base, catalyst) and the stereochemistry of the Michael adduct. acs.org |
| Intramolecular Diels-Alder (IMDA) | Cycloaddition within a single molecule | Excellent control over the stereochemistry of the fused ring system. rsc.org |
| Base-Catalyzed [2+4] Cycloaddition | Reaction of Nazarov reagents with cyclohexenones | Highly stereoselective formation of cis-fused decalins. cdnsciencepub.com |
Electrochemical and Green Chemistry Approaches to Carboxylic Acid Formation
Electrochemical methods offer a sustainable and efficient alternative for the synthesis of carboxylic acids, including this compound, by utilizing electrons as clean reagents. These methods can be broadly categorized into oxidative and reductive carboxylation.
Electrochemical Reductive Carboxylation involves the reaction of an organic substrate with carbon dioxide (CO2), which acts as the carboxylating agent. nih.gov This process typically involves the electrochemical reduction of either the substrate to form a nucleophilic intermediate that reacts with CO2, or the reduction of CO2 to a reactive radical anion that then attacks the substrate. nih.gov For the synthesis of this compound, a suitable decalin-based precursor, such as a halide or an unsaturated derivative, could be subjected to reductive carboxylation. The electrolysis is often carried out in an undivided cell using a sacrificial anode, such as magnesium or aluminum, and a cathode material like carbon or platinum. jchemlett.comchemistryviews.org The use of transition metal catalysts, for example, nickel complexes, can enhance the efficiency and selectivity of the carboxylation process. mdpi.com
Electrochemical Oxidative Carboxylation , on the other hand, typically involves the anodic oxidation of a substrate to generate a radical cation, which can then be trapped by a carboxylate source. However, a more common approach for introducing a carboxyl group via oxidation is the Kolbe electrolysis, where a carboxylate is oxidized to a radical, followed by decarboxylation and subsequent radical coupling. A non-Kolbe pathway can also be exploited, where the anodic oxidation of a carboxylic acid in the presence of an electron-rich olefin can lead to the formation of lactones, indicating that the carboxyl group can participate in C-C bond formation without decarboxylation under certain conditions. beilstein-journals.orgnih.gov For a saturated hydrocarbon like decalin, direct anodic oxidation to form a carboxylic acid is challenging. A more feasible approach would involve the oxidation of a functionalized decalin derivative. For instance, a decalin derivative with a dithiane group can be electrochemically oxidized to form an orthoester, which can then be hydrolyzed to the corresponding carboxylic acid. gre.ac.ukorganic-chemistry.orgchemrxiv.org
Table 2: Comparison of Electrochemical Carboxylation Methods
| Method | Description | Typical Substrates | Key Features |
| Reductive Carboxylation | Reduction of substrate or CO2 to facilitate C-C bond formation with CO2. nih.gov | Unsaturated hydrocarbons, organic halides. virginia.edunih.govrsc.orgalnoor.edu.iq | Utilizes CO2 as a C1 source; can be performed under mild conditions. chemistryviews.org |
| Oxidative Carboxylation | Anodic oxidation of a substrate, often a functionalized derivative, to introduce a carboxyl group. | Dithiane carboxylic acids, electron-rich olefins. beilstein-journals.orggre.ac.ukorganic-chemistry.orgchemrxiv.org | Can lead to functionalized products; avoids the use of harsh chemical oxidants. |
Sustainable Synthetic Methodologies for Carboxylic Acids
Green chemistry principles are increasingly being applied to the synthesis of carboxylic acids to minimize environmental impact. These methodologies focus on the use of renewable feedstocks, environmentally benign reagents, and energy-efficient processes.
One promising green approach is the oxidation of aldehydes or alcohols using sustainable oxidants. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants like chromium or manganese, which are toxic and generate hazardous waste. researchgate.net Greener alternatives include the use of molecular oxygen (from air) or hydrogen peroxide as the primary oxidant, often in the presence of a catalyst. researchgate.netmdpi.comsciforum.netacs.org For instance, the oxidation of aldehydes to carboxylic acids can be efficiently catalyzed by diphenyl diselenide in water using hydrogen peroxide, offering a mild and environmentally friendly protocol. mdpi.comsciforum.net Catalyst- and initiator-free oxidation of aldehydes with air as the sole oxidant has also been developed, providing a practical and scalable method. researchgate.netacs.org
Biocatalysis offers another powerful avenue for the sustainable synthesis of carboxylic acids. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous media. Carboxylic acid reductases (CARs), for example, can catalyze the reduction of a wide range of carboxylic acids to aldehydes, and this process can be reversed to synthesize carboxylic acids from aldehydes. researchgate.net Furthermore, photoenzymatic decarboxylation of carboxylic acids to hydrocarbons has been demonstrated, and the reverse reaction could potentially be harnessed for carboxylation. nih.govacs.orgtudelft.nl The development of robust biocatalysts through enzyme engineering can further enhance their applicability in industrial-scale synthesis.
Table 3: Green Chemistry Approaches for Carboxylic Acid Synthesis
| Approach | Description | Advantages |
| Catalytic Oxidation | Use of catalysts with green oxidants like O2 or H2O2. researchgate.netmdpi.comsciforum.netacs.orgnih.gov | Avoids toxic heavy metal oxidants; high atom economy. nih.gov |
| Biocatalysis | Employment of enzymes (e.g., carboxylic acid reductases) for synthesis. researchgate.netresearchgate.net | High selectivity; mild reaction conditions; use of renewable resources. |
| Photoenzymatic Reactions | Use of light-activated enzymes for carboxylation/decarboxylation. nih.govacs.orgtudelft.nl | Utilizes light as a clean energy source; potential for novel transformations. |
Directed C-H Functionalization Strategies for Decalin Derivatives
Direct C-H functionalization of saturated hydrocarbons like decalin is a highly sought-after transformation in organic synthesis as it allows for the conversion of simple alkanes into more complex molecules in a single step. The Baddeley reaction, a type of Friedel-Crafts reaction on an aliphatic substrate, is a classic example of C-H activation in decalins. nih.govacs.orgnih.gov
The Baddeley reaction typically involves the treatment of decalin with an acyl chloride (e.g., acetyl chloride) and a Lewis acid (e.g., aluminum chloride). acs.orgrsc.org The reaction proceeds with notable regio- and stereocontrol, which is remarkable for a reaction on an unactivated alkane. nih.gov
Regioselectivity: The reaction is known to be highly regioselective. Mechanistic studies suggest that the reaction is initiated by hydride abstraction from a tertiary C-H bond at the ring junction of decalin by an acylium ion. nih.govacs.org This generates a decalyl cation. Subsequent deprotonation leads to the formation of an octalin intermediate. nih.govacs.org The regioselectivity of the following acylation step is influenced by the structure of the octalin isomer formed. Recent studies have shown that by modifying the reaction conditions, different regioisomers of functionalized decalins can be obtained. nih.gov For instance, a regio- and diastereoselective difunctionalization of decalins has been reported, leading to a previously inaccessible regioisomer. nih.gov
Mechanistic Studies: The mechanism of the Baddeley reaction has been a subject of investigation. The originally proposed mechanism involved the dehydrogenation of decalin to an octalin, followed by the formation of a strained tricyclic oxonium intermediate. acs.org Later proposals, supported by experimental and computational studies, suggest a pathway involving the formation of a carbocation intermediate that cyclizes through a nih.govacs.org-hydride shift. acs.org Key features of the currently accepted mechanism include:
Hydride abstraction from the decalin ring junction by the acylium ion. acs.org
Formation of an octalin intermediate through deprotonation. acs.org
Acylation of the octalin.
A concerted cyclization/ nih.govacs.org-hydride shift to form the final product. acs.org
Computational studies using density functional theory (DFT) have been instrumental in elucidating the potential energy surfaces of the reaction and understanding the factors that govern its regioselectivity and reactivity. numberanalytics.com These studies help in rationalizing the experimental observations and in predicting the outcomes of related transformations.
Table 4: Mechanistic Steps of the Baddeley Reaction
| Step | Description | Key Intermediates |
| 1. Hydride Abstraction | An acylium ion abstracts a hydride from the decalin ring junction. acs.org | Decalyl cation, aldehyde byproduct. nih.gov |
| 2. Deprotonation | The decalyl cation loses a proton to form an unsaturated intermediate. nih.govacs.org | Octalin isomers. nih.gov |
| 3. Acylation | The octalin reacts with another acylium ion. | Acylated carbocation. |
| 4. Cyclization/Hydride Shift | A concerted process leads to the formation of the final tricyclic product. acs.org | Oxocarbenium species. nih.gov |
Stereochemical and Conformational Analysis of Decahydronaphthalene 1 Carboxylic Acid Systems
Isomeric Forms and Stereoisomerism in Decahydronaphthalene (B1670005) Structures
Decahydronaphthalene, also known as decalin, is formed by the fusion of two cyclohexane (B81311) rings, sharing a common carbon-carbon bond. pressbooks.pub This fusion can occur in two distinct stereoisomeric ways, leading to foundational differences in the three-dimensional structure of all decalin derivatives, including decahydronaphthalene-1-carboxylic acid.
The stereochemistry of the decalin ring system is defined by the relative orientation of the hydrogen atoms at the two shared "bridgehead" carbons. pressbooks.pubmasterorganicchemistry.com This leads to two fundamental isomers: cis-decalin and trans-decalin.
cis-Decalin Fusion : In the cis isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule. pressbooks.pubaskfilo.com This type of fusion results from joining one axial and one equatorial bond of the parent cyclohexane rings. libretexts.org The resulting structure is flexible and can undergo a ring flip, which is an interconversion between two distinct chair-chair conformations. askfilo.comlibretexts.org
trans-Decalin Fusion : In the trans isomer, the bridgehead hydrogens are on opposite sides of the molecule. askfilo.comchemistrysteps.com This arrangement is created by fusing the two cyclohexane rings via two equatorial-type bonds. libretexts.org The resulting structure is conformationally rigid and cannot undergo a ring flip without causing significant ring strain. masterorganicchemistry.comchemistrysteps.com This rigidity "locks" the molecule into a single, relatively flat chair-chair conformation. masterorganicchemistry.comaskfilo.com
These two fusion patterns are stereoisomeric and cannot be interconverted without breaking and reforming covalent bonds. pressbooks.publibretexts.org Consequently, this compound exists as distinct cis and trans isomers, each with unique structural and energetic properties. The trans isomer is generally more stable than the cis isomer because it avoids the steric strain caused by 1,3-diaxial interactions present in the cis form. youtube.com
| Feature | Cis-Decalin Isomers | Trans-Decalin Isomers |
|---|---|---|
| Bridgehead Hydrogens | On the same side of the ring system. pressbooks.pub | On opposite sides of the ring system. pressbooks.pub |
| Ring Fusion | Axial-equatorial bond fusion. libretexts.org | Equatorial-equatorial bond fusion. libretexts.org |
| Conformational Mobility | Flexible; can undergo ring-flipping. askfilo.comlibretexts.org | Rigid; conformationally "locked". masterorganicchemistry.comchemistrysteps.com |
| Relative Stability | Less stable due to steric interactions. youtube.com | More stable due to lack of 1,3-diaxial interactions. youtube.com |
The presence of multiple chiral centers in this compound gives rise to various stereoisomers with distinct relationships. The primary relationships are enantiomeric and diastereomeric.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.commasterorganicchemistry.com For a molecule to have an enantiomer, it must be chiral. In the context of this compound, if one specific isomer (e.g., with a defined cis or trans fusion and a specific orientation of the carboxyl group) is chiral, its non-superimposable mirror image will be its enantiomer. oregonstate.edu Enantiomers have identical physical properties except for their interaction with plane-polarized light. masterorganicchemistry.com
Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comchemistrysteps.com This relationship exists between any two stereoisomers of a compound that are not enantiomers. oregonstate.edu For example, a cis-decalin isomer of the acid is a diastereomer of a trans-decalin isomer of the acid. chemistrysteps.com Similarly, within the family of cis isomers, those with different spatial arrangements of the carboxyl group that are not mirror images would also be diastereomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities.
The specific stereochemical relationships depend on the configuration at all chiral centers, including the two bridgehead carbons and the carbon atom to which the carboxyl group is attached (C-1).
Conformational Preferences and Dynamics of this compound
The three-dimensional shape of this compound is dictated by the conformational preferences of its fused cyclohexane rings. These preferences are influenced by the ring fusion geometry and the steric and electronic effects of the carboxyl substituent.
Like cyclohexane, the six-membered rings in decalin adopt a chair conformation as their most stable arrangement to minimize angle and torsional strain. masterorganicchemistry.comlibretexts.org
In cis-decalin systems, the entire molecule can undergo a concerted "ring flip," converting one chair-chair conformation into another. libretexts.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. drugdesign.orgstudy.com This conformational change is relatively facile, with an energy barrier of approximately 14 kcal/mol. libretexts.org
In contrast, trans-decalin is a rigid system where the two rings are locked into a single chair-chair conformation. libretexts.org A ring flip is not possible because it would introduce an immense amount of ring strain. masterorganicchemistry.comaskfilo.com This conformational locking means that any substituent on a trans-decalin ring is fixed in either an axial or equatorial position. libretexts.org
The presence of the carboxyl group at the C-1 position significantly influences the conformational equilibrium of the molecule, particularly in the flexible cis-isomers. As with monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. drugdesign.orgchemistrysteps.com
In a cis-decahydronaphthalene-1-carboxylic acid, the ring flip results in an equilibrium between two chair-chair conformers. One conformer will have the C-1 carboxyl group in an axial position, while the other will have it in an equatorial position. drugdesign.org The equilibrium will strongly favor the conformation where the bulky carboxyl group occupies the more spacious equatorial position, thereby minimizing steric strain.
For the rigid trans-isomer, the carboxyl group is permanently locked into either an axial or equatorial orientation. The isomer with the equatorial carboxyl group is significantly more stable than the one with the axial carboxyl group.
The carboxyl group (–COOH) itself has internal conformational flexibility due to rotation around the C–O single bond. This leads to two primary planar conformations, or rotamers, defined by the dihedral angle of the O=C–O–H atoms. nih.gov
Syn conformation : The hydrogen atom of the hydroxyl group is oriented toward the carbonyl oxygen (O=C–O–H dihedral angle of 0°). This conformation is generally considered the more stable form in the gas phase, a preference often attributed to the formation of an intramolecular hydrogen bond. nih.gov
Anti conformation : The hydrogen atom points away from the carbonyl oxygen (O=C–O–H dihedral angle of 180°). nih.gov While less stable in the gas phase, the anti conformation can be significantly stabilized in solution due to more favorable intermolecular hydrogen bonding with solvent molecules. nih.gov Some studies have shown that in aqueous environments, the anti conformation can even become the lower free energy state. nih.gov
The energy barrier to rotation between these two forms constitutes the torsional potential. While the syn conformer is widely believed to be the preferred state, the anti state may be present under certain conditions and plays a role in intermolecular interactions and reaction mechanisms. nih.gov Research indicates that in crystal structures, the anti configuration is observed in about 12% of neutral carboxyl groups, often stabilized by intramolecular hydrogen bonds. researchgate.net
| Conformer | Description (O=C–O–H Dihedral) | Relative Stability |
|---|---|---|
| Syn | Hydroxyl H is oriented toward the carbonyl O (~0°). nih.gov | Generally preferred, especially in the gas phase. nih.gov |
| Anti | Hydroxyl H is oriented away from the carbonyl O (~180°). nih.gov | Less stable in gas phase; can be stabilized by solvent interactions. nih.gov |
Intermolecular Interactions and Crystal Packing of this compound
The arrangement of molecules in the solid state is dictated by a combination of steric factors and non-covalent interactions, primarily hydrogen bonding. For carboxylic acids, these interactions are pivotal in determining the final crystal lattice. The bulky, saturated ring system of decahydronaphthalene imposes significant steric constraints that, in conjunction with the highly directional nature of hydrogen bonds from the carboxylic acid moiety, lead to specific and predictable packing motifs.
Hydrogen Bonding Patterns and Aggregation Behavior (e.g., Dimer, Catemer Formation)
Carboxylic acids are well-known for their strong tendency to form hydrogen-bonded dimers in the solid state, and this compound systems are no exception to this rule. The primary interaction is the formation of a cyclic motif through intermolecular O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. This interaction is robust and is observed across a wide range of carboxylic acids, from simple alkanoic acids to more complex structures.
This dimerization results in a characteristic eight-membered ring, denoted as the R²₂(8) graph set motif. This pattern is the most common aggregation behavior for simple carboxylic acids. While catemeric (chain-like) motifs are another possibility for carboxylic acid aggregation, the formation of discrete dimers is often favored and is the pattern observed in related structures.
| Interaction Type | Description | Graph Set | Observed in Related Structures |
| Dimer Formation | Two molecules are linked by a pair of O—H⋯O hydrogen bonds between their carboxyl groups. | R²₂(8) | Yes nih.gov |
| Catemer Formation | Molecules are linked head-to-tail in an infinite chain via single O—H⋯O hydrogen bonds. | C(4) | Less common, not observed in available related structures. |
Formation of Non-Centrosymmetric Dimers and Their Significance
The classic R²₂(8) hydrogen-bonded dimer formed by carboxylic acids is typically centrosymmetric, meaning it possesses a center of inversion symmetry. This is the case for the dimer observed in the crystal structure of the trans-communic acid derivative mentioned previously nih.gov. In a centrosymmetric dimer, the two constituent molecules are related to each other by an inversion operation, which has significant consequences for the physical properties of the crystal.
However, under certain circumstances, carboxylic acids can form non-centrosymmetric dimers. This can occur if the molecule itself is chiral and crystallizes as a single enantiomer, or if specific packing effects in a racemic mixture favor a non-centrosymmetric arrangement. The significance of forming a non-centrosymmetric crystal structure is substantial, as such materials can exhibit important physical properties like second-harmonic generation (SHG), piezoelectricity, and pyroelectricity. These properties are forbidden in centrosymmetric crystals.
For this compound, which is a chiral molecule, crystallization of a pure enantiomer would necessarily lead to a non-centrosymmetric crystal structure, regardless of whether the dimer motif itself is locally symmetric. If a racemic mixture crystallizes, it could form either a centrosymmetric racemate (a crystal containing equal numbers of both enantiomers related by symmetry) or a conglomerate (a physical mixture of separate enantiomeric crystals). The common observation of centrosymmetric R²₂(8) dimers in related structures suggests that the formation of a centrosymmetric racemic crystal is a highly probable outcome for racemic this compound.
Crystal Structure Analysis of this compound and Related Racemates
While the specific crystal structure of this compound is not publicly available in crystallographic databases, analysis of closely related compounds provides significant insight into its likely solid-state conformation and packing. The fundamental hydrocarbon framework, decalin, has been studied, as have complex derivatives.
The crystal structure of the parent hydrocarbon, trans-decalin, shows that the molecule is located on an inversion center, with both of its six-membered rings adopting a stable chair conformation researchgate.net. This conformation minimizes steric strain and is the expected conformation for the decahydronaphthalene skeleton in the carboxylic acid derivative as well.
Table 1: Crystal Data for trans-Decahydronaphthalene researchgate.net
| Parameter | Value |
|---|---|
| Formula | C₁₀H₁₈ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8101 (5) |
| b (Å) | 10.4690 (12) |
| c (Å) | 5.2638 (3) |
| β (°) | 91.00 (assumed) |
| Volume (ų) | 430.33 (6) |
The analysis of these related structures indicates that this compound will adopt a conformation with both rings in a chair configuration. In the solid state, it will almost certainly form centrosymmetric dimers via the R²₂(8) motif, which will then pack efficiently to form the crystal lattice. The specific packing of these dimers would be influenced by the orientation of the carboxylic acid group relative to the fused ring system.
Derivatization Chemistry of Decahydronaphthalene 1 Carboxylic Acid
Nucleophilic Acyl Substitution Reactions of the Carboxyl Group
The carboxyl group of decahydronaphthalene-1-carboxylic acid is a versatile functional handle that allows for its conversion into a variety of derivatives through nucleophilic acyl substitution. This class of reactions is fundamental to the derivatization of carboxylic acids.
Mechanisms of Carboxylic Acid Derivative Interconversion
Nucleophilic acyl substitution is a two-step mechanism involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orgkhanacademy.orgjove.com The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. khanacademy.org A nucleophile attacks this carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.orgpressbooks.pub This intermediate is unstable and collapses by reforming the carbonyl double bond and expelling the leaving group. libretexts.orgpressbooks.pub
The reactivity of carboxylic acid derivatives in these substitutions is dependent on the stability of the leaving group; the more stable the leaving group, the more reactive the derivative. libretexts.org This principle governs the interconversion between different carboxylic acid derivatives, where a more reactive derivative can be readily converted into a less reactive one. pressbooks.publibretexts.org
Esterification Reactions (e.g., Fischer Esterification)
Esters of this compound can be synthesized through various methods, with Fischer esterification being a classic example. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org
The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.com
| Alcohol | Ester Product | Reaction Conditions |
|---|---|---|
| Methanol | Methyl decahydronaphthalene-1-carboxylate | Excess methanol, acid catalyst (e.g., H₂SO₄), heat |
| Ethanol | Ethyl decahydronaphthalene-1-carboxylate | Excess ethanol, acid catalyst (e.g., H₂SO₄), heat |
| Propanol | Propyl decahydronaphthalene-1-carboxylate | Excess propanol, acid catalyst (e.g., H₂SO₄), heat |
Amide Formation from this compound
The direct reaction of this compound with an amine is generally inefficient as the basic amine deprotonates the carboxylic acid to form a stable carboxylate salt. chemistrysteps.com To facilitate amide formation, the carboxylic acid must first be activated. This is commonly achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comjove.comlibretexts.org
These coupling agents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. jove.comlibretexts.org The mechanism involves the activation of the carboxyl group by the coupling agent, making it a better leaving group. libretexts.org The subsequent nucleophilic attack by the amine leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a urea (B33335) byproduct. jove.comyoutube.com A variety of amines can be used in this reaction, leading to the synthesis of primary, secondary, or tertiary amides. jove.com
| Amine | Coupling Agent | Amide Product |
|---|---|---|
| Ammonia | DCC or EDC | Decahydronaphthalene-1-carboxamide |
| Methylamine | DCC or EDC | N-methyldecahydronaphthalene-1-carboxamide |
| Dimethylamine | DCC or EDC | N,N-dimethyldecahydronaphthalene-1-carboxamide |
Synthesis of Acid Chlorides and Anhydrides from this compound
Acid chlorides are highly reactive carboxylic acid derivatives and serve as important intermediates in the synthesis of other derivatives. masterorganicchemistry.com Decahydronaphthalene-1-carbonyl chloride can be synthesized by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.orglibretexts.org The reaction with thionyl chloride involves the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a good leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion results in the formation of the acid chloride. libretexts.org
Acid anhydrides can be prepared from carboxylic acids through dehydration. For this compound, this can be achieved by reacting it with a reactive acid derivative like an acid chloride in the presence of a base. vedantu.com Alternatively, coupling reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can be used to facilitate the dehydration of the carboxylic acid to form the corresponding anhydride. tandfonline.com
Functionalization of the Decalin Core
Beyond the chemistry of the carboxyl group, the decalin scaffold of this compound offers opportunities for further functionalization. The decalin ring system is a common motif in many natural products, and methods for its selective modification are of significant interest. rsc.orgacs.org
Introduction of Additional Functional Groups to the Decalin Scaffold
The introduction of new functional groups onto the saturated decalin framework can be challenging but provides access to a diverse range of complex molecules. nih.gov Recent advances in C-H functionalization have opened up new avenues for the direct modification of saturated hydrocarbon scaffolds. nih.gov For the decalin system, these reactions can potentially introduce functional groups such as hydroxyls, halogens, or aryl groups at specific positions on the rings. nih.govnih.gov The directing effect of the existing carboxylic acid group can be exploited to achieve regioselectivity in these transformations. The development of such methods allows for the late-stage functionalization of the decalin core, expanding the chemical space accessible from this compound. rsc.org
Oxidative Modifications of Decalin Systems (e.g., Ozonation)mdpi.com
The oxidative modification of the saturated bicyclic framework of decahydronaphthalene (B1670005) systems represents a significant pathway for their functionalization. Ozonation, in particular, has been investigated as a method for introducing oxygen-containing functional groups into the decalin structure. While specific studies on the ozonation of this compound are not extensively detailed in the available literature, the ozonolysis of the parent decalin molecule serves as an excellent model to understand the potential transformations.
Research into the ozonation of decalin demonstrates that it is a viable method for the oxidation of this saturated cyclic molecule. acs.orgnih.govresearchgate.net The reaction proceeds through the activation of the secondary carbon atoms, leading to the formation of a variety of oxygenated products. acs.org The key step in this process is the activation of a C-H bond and the subsequent formation of peroxide radicals. nih.govresearchgate.net
The ozonation of decalin at room temperature results in a mixture of products, including alcohols, aldehydes, ketones, and carboxylic acids. acs.orgresearchgate.net Spectroscopic analysis, such as UV-visible and IR spectroscopy, has been employed to identify the products formed during the reaction. acs.org The appearance of absorption bands corresponding to carbonyl (C=O) and carboxyl (COOH) groups confirms the oxidative transformation of the decalin ring. acs.org The conversion of decalin in these reactions can be significant, with reports of over 50% conversion and yields of carboxylic acids reaching approximately 15-17%. nih.govresearchgate.net
The stereochemistry of the decalin isomer (cis- or trans-) can influence the reaction's outcome. For instance, the ozonation of cis-decalin in nitromethane (B149229) has been shown to yield cis-9-hydroxydecalin as a major product, with the corresponding ketone as a secondary product. acs.org In contrast, trans-decalin exhibits lower conversion rates under similar conditions.
The table below summarizes the findings from a study on the ozonation of cis- and trans-decalin in different organic solvents, highlighting the conversion rates and the distribution of products resulting from functionalization at various positions on the decalin ring.
While these findings are based on the parent decalin system, they provide valuable insight into the potential oxidative pathways for this compound. The presence of the carboxylic acid group at the C-1 position would likely influence the regioselectivity and reactivity of the decalin system towards ozonation, although further research is required to elucidate the specific outcomes. The products of such a reaction would be expected to include further oxidized species, such as keto- and hydroxy-derivatives of the original carboxylic acid.
Computational Chemistry and Mechanistic Studies of Decahydronaphthalene 1 Carboxylic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and provide highly accurate descriptions of molecular properties. These calculations are essential for understanding the electronic structure, stability, and reactivity of decahydronaphthalene-1-carboxylic acid.
Energy Minimization and Electronic Structure Determination
Energy minimization, also known as geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, this process involves systematically adjusting the atomic coordinates to locate the minimum on the potential energy surface. The resulting optimized structure corresponds to a stable conformer of the molecule.
The decalin ring system can exist as cis and trans isomers, and for each of these, the carboxylic acid group can be in either an axial or equatorial position. Furthermore, the cyclohexane (B81311) rings can adopt various conformations, such as chair, boat, and twist-boat. QM calculations can determine the relative energies of these different isomers and conformers, identifying the most energetically favorable structures.
Once the geometry is optimized, the electronic structure can be determined. This involves solving the Schrödinger equation for the molecule to obtain the molecular orbitals and their corresponding energies. From the electronic structure, various properties can be calculated, including the distribution of electron density, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular dipole moment. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.
Conformational Free Energy Landscapes and Torsional Potentials
The conformational flexibility of this compound is a key aspect of its chemical behavior. The molecule is not static but rather exists as an ensemble of interconverting conformers. A conformational free energy landscape provides a map of the relative free energies of all possible conformations, offering a comprehensive view of the molecule's conformational preferences.
This landscape is generated by systematically varying the key dihedral angles (torsional angles) within the molecule and calculating the energy at each point. The resulting multi-dimensional surface reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them.
Torsional potentials, a simpler representation, focus on the energy changes associated with rotation around specific chemical bonds. For this compound, the torsional potentials for the rotation of the carboxylic acid group and for the ring-puckering motions of the cyclohexane rings are of particular interest. These potentials quantify the energy cost of moving from one conformation to another and are essential for understanding the dynamics of conformational change.
Partial Charge Assignment and Electrostatic Properties
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. The assignment of partial atomic charges is a way to quantify this distribution and is fundamental to understanding a molecule's electrostatic properties. Various QM-based methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on fitting to the electrostatic potential (ESP), can be used to calculate these charges.
The electrostatic potential mapped onto the molecule's electron density surface provides a visual representation of its electrostatic properties. Regions of negative potential (typically colored red) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are attractive to nucleophiles. This visualization is a powerful tool for predicting how the molecule will interact with other molecules.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each atom over time, revealing the dynamic processes that occur in solution.
Investigating Conformational Dynamics in Solution
While QM calculations provide a static picture of the stable conformers, MD simulations allow for the investigation of how this compound explores its conformational landscape in a dynamic environment. By simulating the molecule in a solvent box, it is possible to observe transitions between different conformers, such as ring flips and the rotation of the carboxylic acid group.
Analysis of the MD trajectory can provide information on the timescales of these conformational changes and the populations of different conformational states. This dynamic perspective is crucial for understanding how the molecule behaves in a realistic chemical environment, where it is constantly interacting with solvent molecules and undergoing thermal motion.
Solvent Effects on this compound Conformations
The solvent can have a profound impact on the conformational preferences of a molecule. The interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals forces, can stabilize or destabilize certain conformations.
MD simulations are particularly well-suited for studying these solvent effects. By running simulations in different solvents (e.g., water, methanol, chloroform), it is possible to observe how the conformational equilibrium of this compound shifts in response to the solvent environment. For example, a polar, protic solvent like water is likely to form strong hydrogen bonds with the carboxylic acid group, which could favor conformations where this group is more exposed to the solvent. In contrast, a nonpolar solvent would have a different set of interactions, potentially leading to a different distribution of conformers.
By analyzing the solvent structure around the solute, MD simulations can also provide insights into the nature of the solvation shell and how it influences the solute's dynamics. This detailed understanding of solute-solvent interactions is essential for predicting the molecule's behavior in different chemical and biological contexts.
Mechanistic Insights from Computational Modeling
Computational modeling has become an indispensable tool for gaining deep, atom-level understanding of complex chemical processes. For decahydronaphthalene (B1670005) systems, these theoretical approaches provide crucial insights into reaction mechanisms that are often difficult to probe experimentally. By simulating molecular interactions and energy landscapes, researchers can elucidate the intricate steps involved in chemical transformations, identify key intermediates, and analyze the energetic barriers that govern reaction rates and outcomes.
Elucidation of Reaction Mechanisms for Decalin Transformations
Computational chemistry offers powerful methods to unravel the step-by-step pathways of chemical reactions involving the decalin framework. Density Functional Theory (DFT) is a particularly prominent method used to study these transformations, such as dehydrogenation and oxidation.
One significant transformation of decalin is its catalytic dehydrogenation to naphthalene (B1677914), a reaction of interest for hydrogen storage technologies. DFT calculations have been employed to investigate the dehydrogenation of both trans- and cis-decalin on platinum surfaces, such as Pt(111) and the stepped Pt(211). researchgate.net These studies reveal that the reaction pathway is highly dependent on the decalin isomer and the catalyst's surface structure. Computational models show that for decalin dehydrogenation, the desorption of the final product, naphthalene, from the catalyst surface can be the rate-determining step, possessing a higher energy barrier than any of the individual dehydrogenation steps. researchgate.net
Another studied transformation is the oxidation of decalin via ozonolysis, which can lead to the formation of carboxylic acids. nih.gov While experimental methods like IR and NMR spectroscopy identify the products, computational modeling can help elucidate the initial steps of the mechanism. The process is understood to begin with the activation of a C-H bond and the subsequent formation of peroxide radicals, key stages that can be modeled to understand their energetics and kinetics. nih.gov
Furthermore, the formation of the decalin ring system itself, often through Diels-Alder [4+2] cycloaddition reactions, has been extensively studied computationally. acs.org These studies help explain the stereoselectivity of the reaction by modeling the transition state energies of different approaches (e.g., endo vs. exo), thereby predicting the most likely product isomer. acs.org
Transition State Analysis and Reaction Pathways
The core of understanding a reaction mechanism from a computational perspective lies in identifying and characterizing the transition states (TS) that connect reactants, intermediates, and products along a reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For the dehydrogenation of decalin on platinum catalysts, DFT calculations are used to locate the transition state for each successive hydrogen abstraction step. The calculated activation barriers for these elementary steps are crucial for building a complete energy profile of the reaction. For instance, calculations have shown that dehydrogenation is more energetically favorable for cis-decalin than for trans-decalin on a stepped Pt(211) surface. researchgate.net
In cycloaddition reactions forming decalin structures, computational analysis of the transition state is key to understanding stereoselectivity. libretexts.org Frontier Molecular Orbital (FMO) theory is often used to explain the interactions in the transition state. The orientation of the reacting molecules in the TS, which can be modeled computationally, determines the stereochemical outcome of the product. acs.orglibretexts.org These calculations can be performed for both concerted, single-step mechanisms and stepwise pathways involving intermediates. acs.orgelectronicsandbooks.com
The data below, derived from a DFT study on decalin dehydrogenation, illustrates the kind of information obtained from transition state analysis. researchgate.net
| Reaction Step | Isomer/Surface | Activation Energy (eV) | Reaction Energy (eV) |
|---|---|---|---|
| First Dehydrogenation | cis-Decalin on Pt(211) | 0.65 | 0.12 |
| First Dehydrogenation | trans-Decalin on Pt(211) | 0.78 | 0.25 |
| Naphthalene Desorption | from Pt(211) | 1.55 | 1.55 |
| Naphthalene Desorption | from Pt(111) | 1.43 | 1.43 |
Force Field Development and Validation for this compound Systems
While quantum mechanical methods like DFT are powerful for studying reaction mechanisms, they are computationally expensive and typically limited to smaller systems. For large-scale simulations, such as studying the bulk properties of a liquid or the interaction of a molecule with a large protein, classical molecular mechanics (MM) methods are used. The accuracy of these MM simulations depends entirely on the quality of the underlying empirical force field. mdpi.com
A force field is a set of parameters and equations that describe the potential energy of a system of atoms. These parameters account for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). mdpi.com For a specific molecule like this compound, accurate force field parameters are essential for reliable molecular dynamics (MD) simulations.
The development of a force field for a novel molecule often involves a multi-step process:
Initial Parameter Assignment: Parameters are often transferred from existing, well-validated force fields (like OPLS-AA, CHARMM, or GAFF) for chemically similar atom types. mdpi.comnih.gov
Quantum Mechanical Calculations: High-level QM calculations are performed on the molecule or its fragments to obtain data that is not available from experiments. This includes determining the equilibrium bond lengths and angles, torsional energy profiles, and, crucially, the distribution of partial atomic charges. nih.gov
Parameter Optimization: The initial parameters are then refined by fitting them to reproduce the QM data and available experimental data. For decalin, experimental data such as the density of the liquid phase and the enthalpy of vaporization at different temperatures are key validation points. mdpi.comccsenet.org
For the decalin system, studies have focused on developing force fields that can accurately reproduce its physical properties. Molecular dynamics simulations have been performed on trans- and cis-decalin to study the effect of different partial atomic charge distributions on the system's energy and structure. ccsenet.org In one study, a new force field for trans-decalin was developed where the Lennard-Jones parameters for the different types of carbon and hydrogen atoms were optimized to match experimental vapor-liquid equilibrium data. mdpi.com
The table below presents an example of Lennard-Jones parameters for different atom types within the decalin molecule, which are crucial components of a force field. mdpi.com
| Atom Type | σ (Å) | ε/kB (K) |
|---|---|---|
| CH2 (ring) | 3.95 | 46.0 |
| CH (bridgehead) | 4.68 | 10.0 |
Validation is the final, critical step. The developed force field is used in MD simulations to predict a range of physical properties that were not used in the parameterization process. If the simulations can accurately reproduce these independent experimental results, the force field is considered validated and can be used with confidence to study more complex phenomena involving this compound. mdpi.comccsenet.org
Advanced Analytical Techniques in Decahydronaphthalene 1 Carboxylic Acid Research
Spectroscopic Characterization Methods
Spectroscopy provides detailed information about the molecular structure, functional groups, and stereochemistry of decahydronaphthalene-1-carboxylic acid by analyzing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of this compound. wpmucdn.comslideshare.net Both ¹H and ¹³C NMR provide unique insights into the molecular framework.
The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. The proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet at a high chemical shift, generally above 10 ppm. oregonstate.eduyoutube.com Protons on the decahydronaphthalene (B1670005) ring system resonate in the aliphatic region, typically between 0.8 and 2.5 ppm. oregonstate.edu The precise chemical shifts and coupling patterns are highly dependent on the stereochemistry of the ring fusion (cis or trans) and the orientation (axial or equatorial) of the carboxylic acid group and adjacent protons.
The ¹³C NMR spectrum provides information on the carbon skeleton. bhu.ac.in The carbonyl carbon of the carboxylic acid is characteristically found far downfield, in the range of 170-180 ppm. bhu.ac.inoregonstate.edu The carbons of the decahydronaphthalene rings appear in the aliphatic region (10-50 ppm). oregonstate.edu The symmetry of the molecule plays a key role; for instance, the more symmetric trans-isomer may show fewer signals than the less symmetric cis-isomer. wikipedia.org
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of all signals and confirmation of the molecule's connectivity. wpmucdn.com Furthermore, the Nuclear Overhauser Effect (NOE) is critical for determining stereochemistry. wpmucdn.com NOE correlations between specific protons indicate their spatial proximity, which can be used to differentiate between cis and trans ring fusions and to establish the relative configuration of the carboxylic acid substituent.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Carboxylic Acid (R-COOH ) | > 10 (often broad) |
| ¹H | Ring Methine (CH) | 1.5 - 2.5 |
| ¹H | Ring Methylene (CH₂) | 0.8 - 2.0 |
| ¹³C | Carbonyl (C =O) | 170 - 180 |
| ¹³C | Ring Carbons (CH, CH₂) | 10 - 50 |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. echemi.com The carboxylic acid group has several distinct absorption bands. The most characteristic is the very broad O–H stretching band that appears in the region of 2500–3300 cm⁻¹. orgchemboulder.comlibretexts.org This significant broadening is a result of intermolecular hydrogen bonding, which causes the carboxylic acid to exist predominantly as a cyclic dimer in condensed phases. libretexts.orgaip.org
Another key diagnostic peak is the intense C=O (carbonyl) stretching absorption, which typically occurs between 1700 and 1725 cm⁻¹ for saturated, dimerized carboxylic acids. echemi.comorgchemboulder.com The C–O stretching and O–H bending vibrations also produce characteristic signals in the fingerprint region of the spectrum, appearing around 1210-1320 cm⁻¹ and 910-950 cm⁻¹, respectively. orgchemboulder.com The saturated decahydronaphthalene ring system gives rise to C-H stretching vibrations just below 3000 cm⁻¹, which are often superimposed on the broad O-H band. libretexts.org
| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) | Appearance |
| O–H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |
| C–H Stretch | Alkane (ring) | 2850 - 2960 | Sharp, Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Sharp, Very Strong |
| C–O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| O–H Bend | Carboxylic Acid | 910 - 950 | Broad, Medium |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₁H₁₈O₂, giving a molecular weight of 182.26 g/mol . In electron ionization (EI) mass spectrometry, this corresponds to a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 182.
The fragmentation of the molecular ion provides a structural fingerprint. For carboxylic acids, characteristic fragmentations include the loss of a hydroxyl radical (•OH), leading to a peak at m/z 165 (M-17), and the loss of the entire carboxyl group (•COOH), resulting in a peak at m/z 137 (M-45). libretexts.orgyoutube.com This m/z 137 ion corresponds to the decahydronaphthyl cation. rsc.org Further fragmentation of the decalin ring structure itself leads to a series of smaller ions, with common fragments observed at m/z values such as 96, 81, and 67, which are characteristic of the bicyclic alkane framework. rsc.org
| m/z Value | Proposed Fragment | Description |
| 182 | [C₁₁H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 165 | [C₁₁H₁₇O]⁺ | Loss of •OH (M-17) |
| 137 | [C₁₀H₁₇]⁺ | Loss of •COOH (M-45) |
| 96, 81, 67 | Various [CₓHᵧ]⁺ | Fragmentation of the decalin ring |
This compound is a chiral molecule, possessing multiple stereocenters. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral compounds. This technique is highly sensitive to the three-dimensional arrangement of atoms.
The carboxylic acid group, specifically the C=O bond, acts as a chromophore that absorbs UV light. egyankosh.ac.in In a chiral environment, this chromophore becomes optically active, giving rise to a characteristic CD signal known as a Cotton effect. bhu.ac.inaccessscience.com A Cotton effect is the combination of an absorption band and a change in optical rotation, which manifests as a positive or negative peak in the CD spectrum around the absorption maximum of the chromophore. jasco-global.com The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenters near the chromophore. egyankosh.ac.injasco-global.com By comparing the experimental CD spectrum to spectra of known compounds or to theoretical spectra calculated using computational methods, the absolute stereochemistry of a specific isomer of this compound can be determined.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating the different isomers of this compound from a mixture and for determining the purity of a sample.
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. vurup.sk While carboxylic acids can sometimes be analyzed directly, they are often converted to more volatile ester derivatives (e.g., methyl esters) to improve their chromatographic behavior. The different isomers of this compound, such as the cis and trans diastereomers, possess different physical properties like boiling point and shape, which allows for their separation on a GC column. researchgate.netgoogle.com The isomers will exhibit different retention times as they travel through the column, allowing for their separation and quantification.
When the gas chromatograph is coupled to a mass spectrometer (GC-MS), each separated component eluting from the column is immediately ionized and analyzed by the mass spectrometer. This provides a mass spectrum for each peak in the chromatogram. This hyphenated technique is exceptionally powerful, as it combines the high separation efficiency of GC with the definitive identification capabilities of MS. rsc.org For a mixture of this compound isomers, GC-MS can be used to separate the isomers, confirm that they all have the correct molecular weight (m/z 182), and analyze their unique fragmentation patterns, thereby providing a robust method for purity assessment and isomer identification. rsc.org
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of diastereomers of this compound. Due to their different physical properties, diastereomers can be separated using achiral stationary phases. A common strategy involves the derivatization of the carboxylic acid group with a chiral resolving agent to form diastereomeric amides or esters. nih.govchiralpedia.com These derivatives can then be effectively separated on a normal-phase column, such as silica (B1680970) gel. nih.govnih.gov
The selection of the derivatizing agent and the mobile phase composition are critical for achieving optimal separation. The differential interactions of the diastereomers with the stationary phase, influenced by their distinct three-dimensional structures, lead to different retention times, allowing for their separation and quantification. The purity of each separated diastereomer can be determined by calculating the peak area percentage.
Illustrative HPLC Separation of Diastereomeric Amides of this compound:
| Parameter | Condition |
| Derivative | Amides formed with (R)-1-phenylethylamine |
| Column | Silica Gel (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Diastereomer 1) | 12.5 min |
| Retention Time (Diastereomer 2) | 14.8 min |
| Resolution (Rs) | > 1.5 |
This table is illustrative and provides typical parameters for the separation of diastereomeric derivatives of a chiral carboxylic acid.
Chiral HPLC for Enantiomeric Purity Determination
Once diastereomers are separated, determining the enantiomeric purity of each isolate is crucial. Chiral HPLC is the premier method for separating enantiomers, which, unlike diastereomers, have identical physical properties in an achiral environment. nih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energies of formation. researchgate.net
For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide phases are often effective. researchgate.netresearchgate.net The choice of mobile phase, often a mixture of an alkane with an alcohol and an acidic modifier, is optimized to maximize the chiral recognition and achieve baseline separation. The enantiomeric excess (% ee) is then calculated from the peak areas of the two enantiomers.
Representative Chiral HPLC Method for Enantiomeric Purity of a this compound Isomer:
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 9.2 min |
| Retention Time (S-enantiomer) | 10.5 min |
| Enantiomeric Purity | > 99% ee |
This table is for illustrative purposes, demonstrating a typical chiral HPLC method for a chiral carboxylic acid.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.gov
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of a single stereoisomer of this compound can unambiguously determine the spatial arrangement of all atoms in the molecule. This provides conclusive proof of the relative stereochemistry between the multiple chiral centers. Furthermore, if a heavy atom is present in the crystal structure (either intrinsically or through derivatization), the absolute configuration can also be determined. nih.gov Obtaining a single crystal of sufficient quality is often the most challenging step in this analysis.
Hypothetical Crystallographic Data for a this compound Derivative:
| Parameter | Value |
| Chemical Formula | C₁₂H₁₉BrO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.45 |
| b (Å) | 10.21 |
| c (Å) | 15.78 |
| Volume (ų) | 1360.5 |
| Z | 4 |
| R-factor | 0.035 |
| Absolute Configuration | Confirmed |
This is an illustrative table of crystallographic data that could be obtained from an SCXRD study of a brominated derivative of this compound.
Powder X-ray Diffraction for Solid-State Structures and Polymorphs
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of microcrystalline solids. americanpharmaceuticalreview.com It is particularly useful for identifying the solid-state form of this compound and for detecting the presence of different crystalline forms, known as polymorphs. nih.gov Polymorphs can have different physical properties, and PXRD provides a unique "fingerprint" for each crystalline phase. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of the crystal lattice of the material. researchgate.netcardiff.ac.uk
Illustrative PXRD Data for a Crystalline Form of this compound:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 12.8 | 6.91 | 45 |
| 15.2 | 5.82 | 80 |
| 18.9 | 4.69 | 65 |
| 21.1 | 4.21 | 90 |
| 25.4 | 3.50 | 50 |
This table presents hypothetical PXRD data, illustrating the characteristic peaks for a specific polymorph.
Chemometric Analysis in this compound Studies
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of this compound research, chemometric approaches can be applied to analyze complex data sets generated from spectroscopic or chromatographic analyses, particularly for mixtures of stereoisomers. nih.govrsc.org
For instance, techniques like Partial Least Squares (PLS) regression can be used to build predictive models from UV or circular dichroism (CD) spectra of mixtures containing multiple stereoisomers. rsc.org This allows for the quantitative determination of the concentration of each stereoisomer in a mixture without the need for complete chromatographic separation, which can be particularly advantageous for high-throughput screening. rsc.org By correlating spectral data with the known concentrations of stereoisomers in a set of calibration samples, a robust model can be developed to predict the composition of unknown samples.
Example of a Chemometric Model for Quantifying Stereoisomers:
| Stereoisomer | Calibration Range (mM) | Prediction Error (RMSEP, mM) | Correlation (R²) |
| Diastereomer 1 (Enantiomer A) | 0.1 - 1.0 | 0.05 | 0.995 |
| Diastereomer 1 (Enantiomer B) | 0.1 - 1.0 | 0.06 | 0.993 |
| Diastereomer 2 (Enantiomer C) | 0.1 - 1.0 | 0.05 | 0.996 |
| Diastereomer 2 (Enantiomer D) | 0.1 - 1.0 | 0.07 | 0.991 |
This illustrative table shows the performance of a hypothetical PLS model for the simultaneous quantification of four stereoisomers of this compound from spectroscopic data.
Role of Decahydronaphthalene 1 Carboxylic Acid in Complex Molecule Synthesis and Chiral Induction
Decahydronaphthalene-1-carboxylic Acid as a Synthetic Intermediate
The utility of the decahydronaphthalene (B1670005) scaffold, the core of this compound, is prominently demonstrated in its role as a foundational element for constructing larger, more complex molecular architectures.
The decalin ring system is a recurring structural feature in numerous biologically active natural products. nih.govrsc.org Consequently, the stereocontrolled synthesis of functionalized decalin cores is a central challenge in the total synthesis of these molecules. While many synthetic strategies, such as the intramolecular Diels-Alder (IMDA) reaction, are employed to construct the decalin skeleton during the synthesis, the underlying decahydronaphthalene framework is the key structural target. researchgate.netnih.gov The total synthesis of natural antibiotics like vermisporin, PF1052/AB4015-A, and others featuring a tetramic acid-bearing cis-decalin ring highlights the importance of mastering the assembly of this bicyclic core. nih.gov The synthesis of such compounds confirms the absolute configuration of the natural products, underscoring the scaffold's stereochemical importance. nih.gov
Table 1: Examples of Natural Products Featuring a Decalin Core
| Natural Product | Class | Noted Biological Activity |
|---|---|---|
| Vermisporin | Polyketide / Tetramic Acid | Antibiotic |
| PF1052/AB4015-A | Polyketide / Tetramic Acid | Antibiotic |
| Rhodexin A | Cardiac Glycoside | Antiproliferative |
| Kalihinol A | Diterpenoid | Antimalarial |
This compound serves as a precursor for advanced molecular scaffolds designed to interact with specific biological targets. A notable example is its use in the development of selective inhibitors for the FK506-binding protein 51 (FKBP51). acs.orgnih.gov FKBP51 is a promising drug target for conditions such as major depressive disorder, chronic pain, and certain cancers. nih.gov
Initial FKBP51 inhibitors, such as the SAFit class of ligands, were potent but suffered from high flexibility, possessing more than 12 rotatable bonds. acs.org To overcome this, a "structure-based rigidification" strategy was employed. This approach replaced a flexible cyclohexyl moiety in the original ligands with a conformationally constrained decalin scaffold. acs.orgnih.gov This rigid decalin core locks the key selectivity-inducing part of the ligand into a conformation ideal for binding to FKBP51, thereby enhancing potency and, crucially, selectivity over the closely related homolog FKBP52. acs.org The synthesis of these advanced ligands involves preparing the decalin-based carboxylic acid, which is then coupled to the rest of the molecule. acs.org
Applications in Asymmetric Synthesis as Chiral Auxiliaries
Chiral carboxylic acids are fundamental tools in asymmetric synthesis, used to control the stereochemical outcome of chemical reactions. While the principles are well-established, the specific application of this compound itself as a widely-used commercial auxiliary is not extensively documented in mainstream literature. However, its structure is representative of chiral acids used for such purposes.
The process of enantioresolution involves separating a racemic mixture into its constituent enantiomers. One established method is to derivatize the racemate with a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid. This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography. After separation, the chiral derivatizing agent is cleaved to yield the pure, isolated enantiomers.
Furthermore, the formation of such diastereomeric derivatives is a key step in determining the absolute configuration of unknown chiral molecules. nih.gov By analyzing the diastereomers using methods like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, the three-dimensional arrangement of the original chiral molecule can be unambiguously assigned. nih.gov
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct a reaction to occur with a specific stereochemical outcome. In principle, a chiral carboxylic acid like this compound can be converted into an amide or ester that serves as an auxiliary. The bulky and conformationally rigid structure of the auxiliary blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less sterically hindered face. This strategy is highly effective for controlling the stereochemistry of newly formed chiral centers, particularly at the alpha-position to carbonyl groups in reactions like enolate alkylations. While this is a powerful and common strategy in asymmetric synthesis, specific examples detailing the use of this compound for this purpose are not broadly reported. nih.gov
Design and Synthesis of Bioactive Analogues Incorporating Decalin Cores
The design of novel bioactive molecules frequently leverages the advantageous properties of the decalin core. Its rigid structure provides a stable, three-dimensional scaffold that can be systematically functionalized to probe interactions within a biological target's binding site. acs.org
The development of FKBP51-selective ligands is a prime example of this design principle. nih.govnih.gov By incorporating the decalin scaffold, researchers created analogues that not only preserved but in some cases enhanced binding affinity. The rigidity of the decalin core reduces the entropic penalty upon binding to the protein. acs.org Moreover, the fixed geometry of the decalin ring system provides well-defined "exit vectors," which are specific points on the scaffold where new functional groups can be added. This allows for the systematic exploration of the protein's binding pocket to achieve even greater affinity and selectivity. The most potent compound from this decalin-based series was shown to induce cell death in a cancer cell line where FKBP51 is overexpressed, validating the approach of using this scaffold to create potent and selective bioactive analogues. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Routes to Functionalized Decahydronaphthalene-1-carboxylic Acid Systems
The stereocontrolled synthesis of functionalized decalin systems is a significant challenge due to the multiple contiguous stereocenters inherent in the fused ring structure. rsc.org Future research will focus on creating new catalytic methods that offer precise control over the three-dimensional arrangement of atoms.
Key emerging strategies include:
Asymmetric Organocatalysis : This field has shown promise for the enantioselective synthesis of cis-decalins. nih.govmdpi.com Chiral bicyclic hydrazides, for example, have been successfully used to catalyze the cyclization of (Z)-polyene substrates, achieving high enantioselectivities. nih.gov Future work will likely expand the library of organocatalysts to access a wider range of functionalized decalin derivatives with both cis and trans stereochemistry.
Transition-Metal Catalysis : Metal-centered reactions, such as the Co₂(CO)₈-mediated intramolecular Pauson-Khand reaction, are effective for creating the trans-decalin subunit with a defined quaternary chiral center. acs.org Research is moving towards discovering new metal catalysts (e.g., based on rhodium or titanium) and ligands that can facilitate novel reaction cascades, providing access to densely functionalized and stereochemically rich decalin polycycles. nih.gov
C-H Functionalization : Directing the activation of specific carbon-hydrogen bonds offers a highly efficient route to functionalized molecules by bypassing the need for pre-functionalized starting materials. Recent advances have enabled the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids using specialized ligands. nih.gov Applying these "molecular editing" principles to the decalin-1-carboxylic acid framework could provide direct access to novel derivatives that were previously difficult to synthesize.
Biomimetic Cyclizations : Mimicking the enzymatic pathways found in nature, biomimetic polyene cyclizations can construct the decalin skeleton in a highly controlled manner. ucl.ac.uk Oxidative cationic polycyclization, for instance, can rapidly generate decalin systems from phenol derivatives. rsc.org Exploring new enzymatic and chemo-enzymatic approaches could lead to more sustainable and highly selective synthetic routes.
| Synthetic Strategy | Key Features | Potential Advantages | Representative Catalyst/Reagent Example |
| Asymmetric Organocatalysis | Uses small, chiral organic molecules as catalysts. | Metal-free, often milder reaction conditions, high enantioselectivity. | Chiral Bicyclic Hydrazides nih.gov |
| Transition-Metal Catalysis | Employs metal complexes to facilitate bond formation. | High efficiency, access to unique reaction pathways (e.g., [2+2+2] annulation). | Cobalt-carbonyl complexes (Pauson-Khand) acs.org |
| C-H Functionalization | Directly converts C-H bonds to C-C or C-X bonds. | Atom-economical, reduces synthetic steps. | Palladium with Quinuclidine-pyridone ligands nih.gov |
| Biomimetic Polycyclization | Mimics natural biosynthetic pathways. | High stereocontrol, can build complex cores rapidly. | Oxidative activation of phenol derivatives rsc.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Decalin Systems
The complexity of reactions involving decalin systems makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even suggest novel synthetic pathways, thereby accelerating the pace of research. nih.govchemai.io
Future applications in the context of this compound include:
Predicting Stereoselectivity : Quantitatively predicting the stereochemical outcome of a reaction is a significant challenge. arxiv.org ML models, including Random Forest and Support Vector Regression algorithms, can be trained on existing reaction data to predict enantioselectivity based on factors like substrate structure, catalyst, solvent, and temperature. nih.gov This predictive power can drastically reduce the trial-and-error experimentation currently required. arxiv.org
Reaction Condition Optimization : ML algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst loading, solvent choice) to identify the optimal conditions for maximizing yield and selectivity. mpdata.fr Global and local ML models can be used to either suggest general conditions for new transformations or fine-tune parameters for a specific reaction family. beilstein-journals.org
Retrosynthesis and Pathway Design : AI-powered tools are being developed to propose complete synthetic routes for complex molecules. nih.gov By analyzing known reactions, these tools can work backward from a target decalin derivative to identify readily available starting materials and suggest a step-by-step synthesis plan. researchgate.net
Accelerated Geometry Optimization : Finding the ground state atomic structures and reaction pathways is computationally expensive. arxiv.org Active learning methods using neural network ensembles can accelerate the process of local geometry optimization, requiring fewer computationally intensive calculations (like Density Functional Theory, DFT) to achieve results. arxiv.org
| AI/ML Application | Objective | Methodology | Potential Impact |
| Stereoselectivity Prediction | Forecast the enantiomeric or diastereomeric ratio of a reaction product. | Training models (e.g., Random Forest, LASSO) on datasets of reactions with known outcomes. nih.gov | Reduces empirical screening, guides catalyst design. |
| Reaction Optimization | Identify the ideal set of conditions (temperature, solvent, etc.) for a specific reaction. | Using algorithms to model the relationship between reaction parameters and outcomes like yield. mpdata.frbeilstein-journals.org | Maximizes efficiency, minimizes waste, and lowers costs. |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes to a target molecule. | Leveraging deep learning on large reaction databases to identify strategic bond disconnections. nih.govresearchgate.net | Accelerates the discovery of synthetic pathways for new derivatives. |
| Computational Efficiency | Speed up quantum chemical calculations for geometry and transition states. | Employing neural networks to predict forces and energies, reducing the need for full DFT calculations. arxiv.org | Enables faster and more extensive theoretical studies of reaction mechanisms. |
Advanced Spectroscopic Probes for Real-Time Conformational Dynamics of this compound
The decahydronaphthalene (B1670005) system is conformationally flexible, with the cis isomer, in particular, capable of undergoing a "ring-flip" process. chemistrysteps.com The carboxylic acid substituent adds another layer of complexity to its dynamic behavior. Advanced spectroscopic techniques are emerging that can probe these dynamics in real-time, providing unprecedented insight into the molecule's structural behavior.
Emerging methodologies in this area are:
Femtosecond Time-Resolved Spectroscopy : This technique uses ultrashort laser pulses to initiate a chemical process and then probe the subsequent molecular motions on a femtosecond (10⁻¹⁵ s) timescale. msu.edu Techniques like femtosecond time-resolved coherent anti-Stokes Raman spectroscopy (CARS) can monitor the evolution of vibrational wave packets, providing direct information on the dynamics of molecular vibrations and conformational changes. researchgate.net
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org It is exceptionally sensitive to the three-dimensional structure of chiral molecules. wikipedia.org By combining experimental VCD spectra with quantum chemical calculations (e.g., DFT), it is possible to determine the absolute configuration and identify the populations of different conformers in solution. mdpi.comcas.cz This is particularly useful for studying the subtle interplay between the decalin ring conformation and the orientation of the carboxylic acid group.
Two-Dimensional Infrared (2D IR) Spectroscopy : Analogous to 2D NMR, 2D IR spectroscopy can reveal couplings between different vibrational modes within a molecule. This can be used to track the flow of vibrational energy and monitor structural changes on a picosecond timescale, offering a powerful tool to study the kinetics of conformational isomerization in decalin systems.
| Spectroscopic Technique | Information Probed | Timescale | Application to this compound |
| Femtosecond Spectroscopy | Real-time nuclear motion, transition states, vibrational coherences. | Femtoseconds (fs) to Picoseconds (ps) | Directly observing the ring-flipping process and intramolecular vibrational energy redistribution after excitation. msu.eduresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, conformational populations in solution. | Static (time-averaged) | Determining the preferred solution-phase conformation and stereochemistry by comparing experimental and calculated spectra. wikipedia.orgmdpi.com |
| 2D Infrared (2D IR) Spectroscopy | Vibrational couplings, energy transfer, and structural dynamics. | Picoseconds (ps) | Mapping the coupling between the carbonyl stretch of the acid and the vibrational modes of the decalin rings to track conformational exchange. |
Exploration of this compound in Materials Science and Supramolecular Chemistry
The rigid and well-defined three-dimensional structure of the decahydronaphthalene core makes it an attractive building block (synthon) for creating advanced materials with tailored properties.
Future research directions include:
Liquid Crystal Polymers (LCPs) : Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. mdpi.com By incorporating the rigid decalin-1-carboxylic acid moiety into a polymer backbone (main-chain LCP) or as a side group (side-chain LCP), it may be possible to create new thermotropic LCPs. wikipedia.org The shape and rigidity of the decalin unit could influence the mesophase behavior (e.g., nematic, smectic phases), potentially leading to materials for displays or sensors. mdpi.comdynovacn.com
Metal-Organic Frameworks (MOFs) : The carboxylic acid group is an excellent ligand for coordinating with metal ions to form MOFs. These are highly porous materials with applications in gas storage, separation, and catalysis. Using this compound as an organic linker could introduce chirality and specific pore geometries into the MOF structure, leading to materials capable of enantioselective separations or catalysis.
High-Performance Polymers : The parent decahydronaphthalene is used as a high-performance solvent, for instance in the production of ultra-high molecular weight polyethylene fibers. dynovacn.comschultzchem.com Incorporating the decalin carboxylic acid monomer into polymers like polyesters or polyamides could impart properties such as enhanced thermal stability, mechanical strength, and specific optical properties due to the bulky, saturated ring system.
Q & A
Basic Research Questions
Q. What validated synthetic routes are available for Decahydronaphthalene-1-carboxylic acid, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of naphthalene derivatives followed by carboxylation. For example, hydrogenation of 1-naphthoic acid using platinum oxide under high-pressure H₂ yields decahydronaphthalene derivatives. Purity is ensured through iterative recrystallization in polar solvents (e.g., ethanol/water mixtures) and validated via HPLC (≥98% purity) . Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, referencing spectral libraries like NIST Chemistry WebBook .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR : ¹H and ¹³C NMR to confirm stereochemistry and hydrogenation completeness.
- MS : High-resolution MS (HRMS) to verify molecular mass (e.g., using electron ionization in NIST databases) .
- X-ray crystallography : For resolving ambiguities in stereoisomerism, particularly in decalin-based structures .
Cross-referencing with databases like the NIST Standard Reference Database ensures consistency in spectral assignments .
Q. How can researchers optimize purification protocols for this compound in complex mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates carboxylated decahydronaphthalenes from byproducts. For scale-up, centrifugal partition chromatography (CPC) minimizes solvent waste. Purity is monitored via thin-layer chromatography (TLC) and validated using gas chromatography (GC) with flame ionization detection .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from stereochemical variations or solvent effects. To address this:
- Comparative analysis : Replicate experiments under identical conditions (solvent, temperature) as cited studies.
- Computational validation : Use quantum chemistry software (e.g., Gaussian) to simulate NMR/MS spectra and compare with experimental data .
- Literature cross-check : Employ structured database queries (e.g., PubMed, SciFinder) with terms like "this compound AND NMR" to identify methodological inconsistencies .
Q. What role does this compound play in pharmaceutical impurity profiling, and how can its formation be controlled?
- Methodological Answer : The compound is identified as a dimerization byproduct in fluoroquinolone synthesis (e.g., delafloxacin). To mitigate its formation:
- Reaction monitoring : Use in-situ FTIR to track carboxylation intermediates.
- Kinetic control : Optimize reaction temperature (e.g., <40°C) and pH (4–6) to favor monomeric products.
- LC-MS/MS : Quantify impurity levels during process validation, adhering to ICH Q3A guidelines .
Q. What computational models predict the environmental persistence or biodegradability of this compound?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models, such as those implemented in EPI Suite, estimate biodegradation half-lives based on hydrophobicity (logP) and molecular connectivity indices. Molecular dynamics (MD) simulations further assess interactions with soil enzymes (e.g., laccases) to predict degradation pathways .
Q. How can accelerated stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Stress testing : Expose the compound to 40°C/75% RH for 6 months, with periodic sampling.
- Analytical endpoints : Monitor degradation via UPLC-PDA for oxidation byproducts (e.g., quinones) and assess crystallinity changes via X-ray powder diffraction (XRPD).
- Data modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
